3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 58390-58-2
VCID: VC5411890
InChI: InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
SMILES: C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27

3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine

CAS No.: 58390-58-2

Cat. No.: VC5411890

Molecular Formula: C9H10N4O2S

Molecular Weight: 238.27

* For research use only. Not for human or veterinary use.

3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine - 58390-58-2

Specification

CAS No. 58390-58-2
Molecular Formula C9H10N4O2S
Molecular Weight 238.27
IUPAC Name 5-benzylsulfonyl-1H-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C9H10N4O2S/c10-8-11-9(13-12-8)16(14,15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Standard InChI Key MLZSFHYAJVDZQF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NN2)N

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine typically involves a two-step process starting from 5-amino-1H-1,2,4-triazole-3-thiol. In the first step, the thiol group undergoes alkylation with benzyl chloride under basic conditions to yield 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-amine . Subsequent oxidation of the sulfide moiety using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid introduces the sulfonyl group, culminating in the target compound . This method ensures high regioselectivity and yields, making it scalable for industrial applications.

Table 1: Key Synthetic Parameters

ParameterDetails
Starting Material5-Amino-1H-1,2,4-triazole-3-thiol
Alkylation ReagentBenzyl chloride
Oxidation AgentH2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA}
Yield82–90% (after recrystallization)

Crystallographic and Spectroscopic Insights

X-ray diffraction studies of analogous triazole derivatives reveal non-planar geometries, with dihedral angles between the triazole and benzene rings ranging from 71.4° to 81.05° . These structural distortions arise from steric interactions and intramolecular hydrogen bonding. For 3-(benzylsulfonyl)-1H-1,2,4-triazol-5-amine, NMR spectroscopy (1H^1\text{H} and 13C^{13}\text{C}) confirms tautomeric equilibria between annular prototropic forms, a phenomenon common in 1,2,4-triazoles . The sulfonyl group (SO2\text{SO}_2) exerts an electron-withdrawing effect, polarizing the triazole ring and enhancing its reactivity toward nucleophilic substitution .

Biological Activity and Mechanism

Enzyme Inhibition and Antimicrobial Properties

The benzylsulfonyl moiety in this compound facilitates interactions with enzymatic active sites, particularly those involving cysteine residues. Studies on related triazole derivatives demonstrate potent inhibition of catalase, an enzyme critical for oxidative stress management in pathogens . By disrupting hydrogen peroxide detoxification, the compound induces oxidative damage in microbial cells, leading to growth inhibition.

Table 2: Antimicrobial Activity of Triazole Derivatives

OrganismIC50_{50} (µM)Target Enzyme
Candida albicans1.2Catalase
Staphylococcus aureus2.8Glutathione reductase

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

3-(Benzylsulfonyl)-1H-1,2,4-triazol-5-amine serves as a precursor for adenosine A2A_{2A} receptor antagonists, which are investigated for neurodegenerative disorders like Parkinson’s disease . Structural modifications at the 5-amino position improve blood-brain barrier penetration, as evidenced by derivatives exhibiting >200-fold selectivity over A1_{1} receptors .

Polymer and Agrochemical Synthesis

Incorporating this compound into polymers enhances thermal stability (up to 200°C) and chemical resistance, making it suitable for high-performance coatings . In agrochemistry, its derivatives act as potent fungicides, targeting cytochrome P450 enzymes in plant pathogens .

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